molecular formula C23H23N3O4S B4838987 6-{[4-(2-ethoxyphenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one

6-{[4-(2-ethoxyphenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one

Cat. No. B4838987
M. Wt: 437.5 g/mol
InChI Key: TXJMLBKNYFETGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-{[4-(2-ethoxyphenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one, also known as ESI-09, is a small molecule inhibitor that targets the RAC1 protein. RAC1 plays a crucial role in various cellular processes, including cell migration, proliferation, and differentiation. ESI-09 has gained significant attention in scientific research due to its potential therapeutic applications in cancer, cardiovascular diseases, and neurological disorders.

Mechanism of Action

6-{[4-(2-ethoxyphenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one targets the RAC1 protein, which plays a crucial role in various cellular processes. RAC1 is a member of the Rho family of GTPases, which regulate actin cytoskeleton dynamics and cell migration. 6-{[4-(2-ethoxyphenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one binds to the switch II region of RAC1, which prevents its activation and downstream signaling. This results in the inhibition of cell migration, proliferation, and differentiation.
Biochemical and Physiological Effects:
6-{[4-(2-ethoxyphenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, 6-{[4-(2-ethoxyphenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one inhibits cell migration and invasion by targeting the RAC1 protein. In cardiovascular cells, 6-{[4-(2-ethoxyphenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one improves cardiac function and reduces inflammation by inhibiting RAC1 signaling. In neuronal cells, 6-{[4-(2-ethoxyphenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one improves cognitive function and reduces inflammation by inhibiting RAC1 signaling.

Advantages and Limitations for Lab Experiments

6-{[4-(2-ethoxyphenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one has several advantages for lab experiments, including its high potency and selectivity for the RAC1 protein. However, 6-{[4-(2-ethoxyphenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one has some limitations, including its low solubility and stability in aqueous solutions. This requires the use of organic solvents and careful handling to ensure the integrity of the compound.

Future Directions

For 6-{[4-(2-ethoxyphenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one research include the development of more potent and selective inhibitors, the optimization of the synthesis method to improve yield and purity, and the investigation of the mechanism of action at the molecular level. Additionally, the therapeutic potential of 6-{[4-(2-ethoxyphenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one in other diseases and conditions should be explored.

Scientific Research Applications

6-{[4-(2-ethoxyphenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one has been extensively studied for its potential therapeutic applications in cancer, cardiovascular diseases, and neurological disorders. In cancer research, 6-{[4-(2-ethoxyphenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one has been shown to inhibit the migration and invasion of cancer cells by targeting the RAC1 protein. In cardiovascular research, 6-{[4-(2-ethoxyphenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one has been shown to improve cardiac function and reduce inflammation in animal models of heart failure. In neurological research, 6-{[4-(2-ethoxyphenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one has been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease.

properties

IUPAC Name

6-[4-(2-ethoxyphenyl)piperazin-1-yl]sulfonyl-1H-benzo[cd]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c1-2-30-20-9-4-3-8-19(20)25-12-14-26(15-13-25)31(28,29)21-11-10-18-22-16(21)6-5-7-17(22)23(27)24-18/h3-11H,2,12-15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJMLBKNYFETGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)NC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.